N-(Piperidin-4-ylmethyl)-N-propylpropan-1-amine dihydrochloride
Overview
Description
N-(4-Piperidinylmethyl)-N-propyl-1-propanamine dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Piperidinylmethyl)-N-propyl-1-propanamine dihydrochloride involves several steps. One common method includes the alkylation of piperidine with a suitable alkyl halide under basic conditions. The reaction typically proceeds with the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of the alkyl halide .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. These methods may include catalytic hydrogenation, cyclization, and multicomponent reactions to produce the desired piperidine derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(4-Piperidinylmethyl)-N-propyl-1-propanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary or tertiary amines .
Scientific Research Applications
N-(4-Piperidinylmethyl)-N-propyl-1-propanamine dihydrochloride has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Piperidinylmethyl)-N-propyl-1-propanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: N-(1-Phenethyl-4-piperidinyl)propionanilide, a potent synthetic opioid analgesic.
Butyrfentanyl: N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide, an analog of fentanyl with similar pharmacological properties
Uniqueness
N-(4-Piperidinylmethyl)-N-propyl-1-propanamine dihydrochloride is unique due to its specific chemical structure and the resulting biological activities. Its distinct piperidine moiety and alkyl substituents contribute to its unique pharmacological profile compared to other similar compounds .
Properties
CAS No. |
1219957-16-0 |
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Molecular Formula |
C12H27ClN2 |
Molecular Weight |
234.81 g/mol |
IUPAC Name |
N-(piperidin-4-ylmethyl)-N-propylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H26N2.ClH/c1-3-9-14(10-4-2)11-12-5-7-13-8-6-12;/h12-13H,3-11H2,1-2H3;1H |
InChI Key |
ZDJMLRZOFBGINB-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CC1CCNCC1.Cl.Cl |
Canonical SMILES |
CCCN(CCC)CC1CCNCC1.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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